epi-Doramectin
Description
Context within Macrocyclic Lactone Chemistry and Biology
Doramectin (B1670889) is a member of the macrocyclic lactone class, specifically the avermectins, which are 16-membered lactones with high lipophilicity. msdvetmanual.com These compounds are derived from fermentation products of the soil microorganism Streptomyces avermitilis. wikipedia.orgontosight.ai The avermectins, including doramectin, are known for their potent antiparasitic properties. ontosight.ai Their mechanism of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. ontosight.aicaymanchem.com This class of compounds has a broad spectrum of activity against both internal and external parasites. ymaws.com
The Significance of Stereoisomerism in Natural Product Research
Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical factor in the biological activity of natural products like the avermectins. ontosight.ai The complex structure of avermectins contains multiple stereogenic centers, resulting in a large number of possible stereoisomers. acs.org Even minor changes in the orientation of functional groups can significantly impact a molecule's ability to interact with its biological target. google.com Research has shown that specific stereoisomers of avermectins exhibit higher potency, highlighting the importance of controlling stereochemistry during synthesis and development. acs.org The term "epi" is used to designate a stereoisomer that differs in configuration at one specific asymmetric carbon atom from the natural compound. google.com
Definition and Academic Relevance of Doramectin and Epi-Doramectin (B1150635)
Chemical Identity of Doramectin within the Avermectin (B7782182) Class
Doramectin, chemically known as 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a, is a semi-synthetic derivative of abamectin. fao.org It is structurally similar to ivermectin and abamectin. fao.org Produced through fermentation by selected strains of Streptomyces avermitilis followed by chemical modification, its unique structure includes a cyclohexyl group at the C-25 position. wikipedia.orgagrovetmarket.com This modification contributes to its pharmacokinetic properties. agrovetmarket.com
Table 1: Chemical Properties of Doramectin
| Property | Value |
|---|---|
| Chemical Formula | C50H74O14 drugbank.com |
| Molar Mass | 899.128 g·mol−1 wikipedia.org |
| CAS Number | 117704-25-3 wikipedia.org |
| Synonyms | Dectomax, 25-cyclohexylavermectin B1, UK-67994 wikipedia.org |
This compound as a Structural Variant and Research Focus
This compound is a stereoisomer of doramectin, specifically an epimer formed through the reversible base-catalyzed isomerization of doramectin. caymanchem.comglpbio.com It is also referred to as (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a. caymanchem.com As a degradation product, understanding the formation and activity of this compound is crucial for research and quality control. caymanchem.com Studies have identified this compound as a metabolite of doramectin. fao.org
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C50H74O14 caymanchem.com |
| Molar Mass | 899.1 g/mol caymanchem.com |
| CAS Number | 1987882-62-1 caymanchem.com |
| Synonyms | (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a caymanchem.com |
Historical Perspectives in Doramectin Research Discovery and Development (Non-Clinical)
The development of doramectin arose from the broader research into avermectins, which were discovered in the 1970s. google.com Following the success of ivermectin, scientists sought to create new derivatives with improved properties. Doramectin was developed through a process of mutational biosynthesis, where a genetically modified strain of Streptomyces avermitilis was fed cyclohexane (B81311) carboxylic acid, leading to the incorporation of a cyclohexyl group at the C-25 position. agrovetmarket.com This structural modification resulted in a compound with a distinct pharmacokinetic profile compared to other avermectins. agrovetmarket.com Non-clinical studies have focused on its efficacy against a wide range of parasites in various animal models. researchgate.netoup.comijvm.org.il
Overview of Current Academic Research Trajectories for Doramectin and this compound
Current academic research on doramectin continues to explore its antiparasitic applications and mechanisms. researchgate.net A significant and emerging area of investigation is the repurposing of doramectin for other therapeutic uses. mdpi.com Recent studies have identified doramectin as a potential antiviral agent, specifically against the Zika virus (ZIKV). mdpi.coma-z.lu Research suggests that doramectin may inhibit ZIKV replication by interacting with the virus's RNA-dependent RNA polymerase (RdRp). mdpi.coma-z.lunih.gov Further research is also being conducted to understand the compound's potential efficacy against certain tumor cells. researchgate.net The study of this compound remains relevant in the context of understanding doramectin's degradation pathways and metabolic fate. caymanchem.comfao.org
Structure
2D Structure
Properties
Molecular Formula |
C50H74O14 |
|---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
InChI Key |
QLFZZSKTJWDQOS-QBFYVVCKSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Origin of Product |
United States |
Chemical Synthesis, Modification, and Derivatization Studies of Doramectin and Epi Doramectin
Semisynthetic Approaches to Doramectin (B1670889) Derivatives
The modification of the doramectin structure is a primary strategy for creating new chemical entities. researchgate.net Semisynthesis allows for the targeted alteration of specific functional groups on the complex doramectin scaffold, which is derived from a biosynthetic process involving cyclohexanecarboxylic acid as a precursor. davidson.edutandfonline.com Researchers focus on positions amenable to chemical change, such as the hydroxyl groups, to introduce new moieties and study structure-activity relationships. researchgate.netallenpress.com
Design and Synthesis of Novel Acylurea and Acylthiourea Derivatives
A significant area of research involves the derivatization of the C4″ hydroxyl group of doramectin. acs.orgacs.org Scientists have designed and synthesized novel acylurea and acylthiourea derivatives with the hypothesis that introducing groups capable of forming strong hydrogen bonds could enhance biological activity. acs.orgacs.org
The synthesis typically involves a multi-step process starting from doramectin. The C4″ hydroxyl group is targeted for modification. Two series of novel acylurea and acylthiourea doramectin derivatives (compounds designated as 5a–5v and 6a–6v ) have been rationally designed and synthesized. acs.org The structures of these new compounds were confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). acs.org For example, the characterization of compound 5a showed distinctive spectral data confirming the addition of the acylurea moiety. acs.org
Table 1: Spectroscopic Data for Doramectin Acylurea Derivative 5a acs.org
| Analysis | Data |
| ¹³C NMR (100 MHz, CDCl₃) | δ 173.5, 168.1, 154.8, 139.5, 138.0, 137.8, 136.2, 135.0, 132.9, 132.5, 128.7 (2-C), 127.8 (2-C), 124.7, 120.5, 118.2, 118.1, 98.7, 95.7, 94.9, 81.8, 81.0, 80.4, 79.2, 73.9, 68.4, 68.3, 68.2, 67.7, 67.1, 65.4, 56.7, 56.0, 52.5, 49.8, 45.7, 41.1, 40.4, 39.7, 38.6, 36.6, 34.6, 34.3, 31.8, 31.4, 30.0, 29.7, 26.9, 26.6, 26.5, 25.5, 20.2, 19.9, 18.3, 17.3, 16.6, 15.1. |
| HRMS (ESI) | m/z calculated for C₅₈H₈₀O₁₅N₂Na: [M + Na]⁺, 1067.5451; found, 1067.5416. |
Research findings indicate that several of these synthesized compounds, specifically 5o , 5t , and 6t , demonstrated notable insecticidal activity against various pests, in some cases exceeding that of the parent doramectin. acs.orgacs.org Molecular docking simulations suggest that these derivatives can form stronger hydrogen-bond interactions with target receptors, which may account for their activity. acs.org The acylthiourea backbone is a recognized motif in the development of biologically active compounds. researchgate.netconicet.gov.ar
Synthesis of Carbamate (B1207046), Ester, and Sulfonate Derivatives
Beyond acylureas, other functional groups have been introduced to the doramectin molecule. A series of new doramectin derivatives containing carbamate, ester, and sulfonate moieties have been synthesized and characterized by NMR and HRMS. nih.gov The synthesis of these derivatives, like the acylureas, targets reactive sites on the doramectin backbone. The goal is to explore how these modifications influence the molecule's chemical properties and biological efficacy. researchgate.netnih.gov
Among the synthesized compounds, certain carbamate derivatives showed promising insecticidal effects. nih.gov For instance, a derivative containing a cyclopropyl (B3062369) carbamate group (3g ) was found to be significantly more potent than the parent doramectin in specific assays. nih.gov This highlights the potential of carbamate functionalization as a fruitful avenue for developing new semisynthetic avermectins. nih.govmdpi.comluxembourg-bio.com
Table 2: Selected Doramectin Derivatives and Their Functional Groups acs.orgnih.gov
| Compound ID | Derivative Type | Functional Group Introduced | Reference |
| 3g | Carbamate | Cyclopropyl Carbamate | nih.gov |
| 5o | Acylurea | Substituted Acylurea | acs.org |
| 5t | Acylurea | Substituted Acylurea | acs.org |
| 6t | Acylthiourea | Substituted Acylthiourea | acs.org |
Introduction of Isoxazoline (B3343090) Structures
Isoxazolines are five-membered heterocyclic compounds recognized for their wide range of biological activities and are key structural frameworks in many bioactive molecules. frontiersin.orgsioc-journal.cn The synthesis of isoxazoline derivatives is an active area of research, often involving methods like 1,3-dipolar cycloaddition of nitrile oxides to alkenes or the cyclization of allyl oximes. sioc-journal.cnnih.govmdpi.com
While direct synthesis of doramectin-isoxazoline hybrids is not extensively detailed in the provided context, the combination of active pharmacophores is a common strategy in medicinal chemistry. researchgate.net For example, acylthiourea moieties have been successfully combined with isoxazoline scaffolds to create new pesticidal compounds. researchgate.net This modular approach suggests that introducing an isoxazoline structure to the doramectin backbone is a plausible, though synthetically challenging, strategy for creating novel derivatives. The synthesis would likely require a multi-step protocol to first introduce a reactive handle, such as an alkene or an oxime, onto the doramectin molecule, which could then undergo cyclization to form the isoxazoline ring. frontiersin.orgnih.gov
Stereochemical Control in Doramectin Analog Synthesis
The synthesis of doramectin analogs is complicated by the molecule's inherent stereochemical complexity. Doramectin has multiple chiral centers, and any synthetic modification must carefully control the stereochemical outcome to produce the desired isomer. allenpress.com
Regioselective and Stereoselective Reactions
Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules like doramectin. masterorganicchemistry.comkhanacademy.org A regioselective reaction preferentially forms one structural isomer over another, while a stereoselective reaction favors the formation of one stereoisomer over others. masterorganicchemistry.comegrassbcollege.ac.in
In the context of doramectin modification, reactions must be highly selective to target a specific functional group among many similar ones (chemoselectivity) and to control the spatial arrangement of new substituents. egrassbcollege.ac.in For instance, the modification of a specific hydroxyl group without affecting others on the macrocycle requires regioselective protection and deprotection steps or the use of enzymes. The isomerization of doramectin to Δ(2,3)-doramectin has been observed to proceed stereoselectively, yielding exclusively the 4S epimer, which demonstrates how reaction conditions can favor a specific stereochemical pathway. researchgate.net Synthetic strategies often employ stereocontrolled reactions to build upon the existing chiral framework of the natural product. durgapurgovtcollege.ac.in
Challenges in Epimer Control during Synthesis
An epimer is a type of stereoisomer that differs in configuration at only one stereogenic center. Controlling epimerization—the interconversion of one epimer to another—is a significant challenge in the synthesis and formulation of avermectin (B7782182) derivatives. googleapis.com
The formation of the 2-epimer of ivermectin, a closely related avermectin, is a known degradation pathway catalyzed by bases. googleapis.com This highlights the sensitivity of the C2 position to epimerization under certain pH conditions. Similar stability challenges exist for doramectin, where controlling the pH is crucial to prevent the formation of unwanted epimers and other degradation products. googleapis.com
During multi-step syntheses, various reagents and reaction conditions can inadvertently cause epimerization at labile stereocenters. nih.gov For example, the total synthesis of milbemycin β3, a related macrocycle, also had to contend with the formation of its C(12) epimer. acs.org The challenge for chemists is to devise reaction sequences and select conditions that preserve the desired stereochemistry of the doramectin core while performing the intended modifications. This often involves careful selection of protecting groups, reagents, and purification methods to isolate the target molecule from any undesired epimers. nih.gov
Isolation and Characterization of New Doramectin Congeners and Analogues
The exploration for novel antiparasitic agents has led to the investigation of microbial sources, particularly actinomycete bacteria, which are known for producing a wide array of bioactive secondary metabolites. The fermentation broths of Streptomyces avermitilis, the original producer of avermectins, continue to be a fruitful source for new doramectin-related compounds. Through targeted screening programs and the use of mutant strains, researchers have successfully isolated and identified new congeners of doramectin. researchgate.net
In one such study, four new doramectin congeners were isolated from the fermentation broth of Streptomyces avermitilis strain NEAU1069. nih.govresearchgate.net The structures of these novel compounds were meticulously elucidated using a combination of advanced spectroscopic techniques, including one-dimensional and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), as well as UV and IR spectroscopy. nih.gov The detailed analysis of this spectroscopic data, in comparison with known literature values for similar compounds, allowed for the definitive structural assignment of these new analogues. researchgate.netnih.gov These findings highlight the potential of microbial fermentation and advanced analytical methods in discovering new chemical entities based on the doramectin scaffold. researchgate.net
Investigating the Chemical Conversion of Doramectin to Epi-Doramectin (B1150635)
This compound is recognized as a degradation product and isomer of doramectin. glpbio.commedchemexpress.com Its formation is a key aspect of doramectin's chemical stability profile, particularly in response to pH changes. caymanchem.com The conversion from doramectin to this compound is not a direct synthetic goal but rather a chemical transformation that occurs under specific conditions, primarily through isomerization.
While the initial epimerization to this compound is reversible, it serves as a crucial intermediate step towards a more permanent chemical alteration. bioaustralis.com this compound can undergo a subsequent, irreversible rearrangement to form an isomeric alkene analogue known as ∆2-doramectin (also referred to as Δ2,3-Doramectin). medchemexpress.combioaustralis.combiomol.com This compound is a prominent degradation product of doramectin that arises under conditions conducive to the initial base-catalyzed isomerization. biomol.comcaymanchem.com The formation of ∆2-doramectin from this compound represents the final step in this particular degradation pathway, resulting in a structurally distinct analogue with a double bond introduced at the C2-C3 position. bioaustralis.combiomol.com
Molecular and Cellular Mechanisms of Action of Doramectin and Its Analogues Non Therapeutic
Ligand-Receptor Interaction Studies (Excluding Pharmacological Outcomes)
Binding Site Characterization and Hydrogen Bonding
The binding of doramectin (B1670889) and its derivatives to the GABA receptor is a complex interaction involving specific molecular recognition. While detailed crystallographic data for doramectin, particularly its "epi-" form, bound to an invertebrate GABA receptor is limited, molecular docking and mutagenesis studies have shed light on the nature of this interaction. A critical aspect of this binding is the formation of hydrogen bonds between the ligand and the receptor protein.
Research on novel doramectin derivatives has underscored the significance of hydrogen bonding at the C4″ position of the oleandrose (B1235672) sugar moiety for high insecticidal activity. researchgate.net Molecular docking simulations have revealed that derivatives with stronger hydrogen bond interactions at this position exhibit enhanced binding affinity to the GABA receptor. researchgate.netresearchgate.net For example, certain acylurea and acylthiourea derivatives of doramectin have been shown to form multiple hydrogen bonds with the receptor, contributing to their increased potency compared to the parent doramectin. researchgate.net
| Compound | Number of Hydrogen Bonds | Interacting Residues (Predicted) | Reference |
|---|---|---|---|
| Doramectin (parent) | Not specified | Not specified | researchgate.net |
| Doramectin Derivative 5o | 2 | Not specified | researchgate.net |
| Doramectin Derivative 5t | 4 | Not specified | researchgate.net |
| Doramectin Derivative 6t | 2 | Not specified | researchgate.net |
Cellular Pathway Modulation in Research Models
Autophagy Regulation in Cell Lines
In non-therapeutic research models, doramectin has been shown to modulate fundamental cellular processes, including autophagy. Studies utilizing glioblastoma (GBM) cell lines, such as U87 and C6, have demonstrated that doramectin can induce autophagy. cuni.czresearchgate.net This was confirmed through transmission electron microscopy, which revealed the formation of autophagosomes, and through western blot analysis showing changes in the levels of key autophagy-related proteins like LC3-II and p62. cuni.cz
The induction of autophagy by doramectin in these cancer cell lines was found to be linked to the inhibition of cell viability and proliferation. researchgate.net The process of autophagy, a cellular self-degradation mechanism, can have dual roles in cancer, either promoting survival or inducing cell death. In the context of the GBM cell lines studied, doramectin-induced autophagy was associated with a decrease in cell proliferation and an increase in apoptosis. cuni.czresearchgate.net
PI3K/AKT/mTOR Signaling Pathway Investigations
The mechanism by which doramectin induces autophagy in cancer cell lines appears to be linked to its modulation of the PI3K/AKT/mTOR signaling pathway. researchgate.net This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. fao.orgrcsb.org Research has indicated that doramectin can block this signaling cascade in glioblastoma cells. cuni.czresearchgate.net
Transcriptome analysis of doramectin-treated GBM cells revealed modulation of numerous genes and pathways involved in autophagy, with a significant impact on the PI3K/AKT/mTOR axis. researchgate.net By inhibiting this pathway, doramectin effectively lifts the repressive brake on autophagy, leading to its induction. cuni.czresearchgate.net The PI3K/AKT/mTOR pathway is a central hub for integrating various cellular signals, and its inhibition by doramectin highlights a potential mechanism for its observed effects on cell proliferation and survival in these research models. core.ac.uknih.gov
| Cell Line | Pathway Investigated | Observed Effect of Doramectin | Key Protein Markers | Reference |
|---|---|---|---|---|
| U87, C6 | Autophagy | Induction | Increased LC3-II, Decreased p62 | cuni.czresearchgate.net |
| U87, C6 | PI3K/AKT/mTOR | Inhibition | Decreased phosphorylation of AKT and mTOR | cuni.czresearchgate.net |
Interaction with Host-Microbe Metabolic Reprogramming
Emerging research points to a complex interplay between doramectin, the host's metabolic environment, and the gut microbiota. researchgate.net Studies have shown that doramectin can modify the metabolism of CD8+ T-cells, enhancing their effector functions, which is a process dependent on the presence of gut microbiota. This suggests that doramectin's effects are not solely a result of its direct cellular actions but are also mediated through its influence on the host-microbe metabolic axis.
Using metagenomic and metabolomic approaches, it has been demonstrated that doramectin administration can alter the composition of the gut microbiota. researchgate.net Specifically, an increase in the Firmicutes phylum was observed, which was associated with enhanced transport and absorption of doramectin. This microbial shift also led to increased levels of amino acids in CD8+ T-cells, correlating with a heightened production of antitumor cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). researchgate.net
Conversely, in a dysbiotic microbial environment, the beneficial metabolic reprogramming effects of doramectin on T-cells were abrogated. researchgate.net This highlights the critical role of the gut microbiome in mediating the metabolic and immunomodulatory effects of doramectin in these research models.
Enzyme-Target Interactions
The ability of doramectin to interact with viral enzymes has been a subject of recent research, highlighting its potential beyond its traditional antiparasitic applications.
Studies have explored the interaction between doramectin and the RNA-dependent RNA polymerase (RdRp) of the Zika virus (ZIKV), a crucial enzyme for viral genome replication. Research has demonstrated that doramectin can directly bind to the ZIKV RdRp. soton.ac.uk This interaction is significant as RdRp is a prime target for antiviral drug development due to its essential role in the viral life cycle. soton.ac.ukdavidson.edu The binding of doramectin to ZIKV RdRp was observed to have a notable affinity, suggesting a potential mechanism for inhibiting viral replication. soton.ac.ukgoogle.com
To further elucidate the binding mechanism, molecular docking simulations have been employed. These computational studies have predicted the binding affinity and interaction sites of doramectin with various viral proteins. In the case of ZIKV, docking analyses were performed on several proteins, including NS1, NS2B-NS3, and the NS5 protein which contains the RdRp domain. soton.ac.uk
The results of these simulations indicated that doramectin has the most favorable interaction with the ZIKV-NS5 protein. soton.ac.uk The docking score, a measure used to predict binding affinity, was lowest for the doramectin-NS5 complex, suggesting a strong likelihood of interaction. soton.ac.uk Further analysis revealed that doramectin binds to a specific region near the active site of the ZIKV RdRp domain known as the "N" pocket, forming hydrogen bonds that stabilize the interaction. soton.ac.uk This pocket is essential for the synthesis of the ZIKV RNA genome. soton.ac.uk
Below is a table summarizing the docking scores of doramectin with potential ZIKV protein targets from a study. A more negative docking score indicates a higher predicted binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) |
| Doramectin | ZIKV NS1 | Not specified in the provided context |
| Doramectin | ZIKV NS2B-NS3 | Not specified in the provided context |
| Doramectin | ZIKV NS5 (RdRp) | -40.33 |
| Ribavirin (Control) | ZIKV NS5 (RdRp) | -13.92 |
| Data sourced from a study on the repurposing of doramectin as an anti-Zika virus agent. soton.ac.uk |
RNA-dependent RNA Polymerase (RdRp) Binding Studies
Comparative Mechanistic Analysis of Doramectin and Epi-Doramectin (B1150635)
This compound, also known as 2-epidoramectin, is a degradation product of doramectin that is formed through a reversible base-catalyzed isomerization at the C2 position. uq.edu.auarizona.edu This stereochemical difference is the key distinction between the two molecules.
A comprehensive comparative analysis of the differential binding affinities and conformational effects of doramectin and this compound is currently hampered by a lack of available scientific data. Despite the established chemical identity of this compound, there are no published reports on its biological activity. bioaustralis.com Consequently, experimental data on its binding affinity to RdRp or any other enzyme, as well as the conformational changes it may induce upon binding, are not available.
The stereochemistry of a molecule is a critical determinant of its interaction with biological targets. The three-dimensional arrangement of atoms in space dictates how a ligand fits into the binding site of a protein, influencing molecular recognition and subsequent biological response. medchemexpress.com The inversion of stereochemistry at the C2 position, which differentiates doramectin from this compound, would be expected to alter its interaction with target enzymes like RdRp.
However, due to the absence of biological activity studies for this compound, a detailed analysis of how this specific stereochemical change influences its molecular recognition is not possible at this time. bioaustralis.com General principles of stereochemistry in drug design suggest that such a change could significantly impact binding affinity, either by introducing steric hindrance within the binding pocket or by altering the orientation of key functional groups necessary for interaction. davidson.edumedchemexpress.com Without experimental data, any discussion on the specific effects of C2 epimerization on doramectin's activity remains speculative.
Advanced Analytical Methodologies for Doramectin and Epi Doramectin Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of doramectin (B1670889) and its epimer. These techniques provide the necessary resolution to distinguish between these closely related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of doramectin and its related substances, including epi-doramectin (B1150635). nih.govfao.org Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 or C8 stationary phase. nih.govfao.org
A key aspect of HPLC methods for doramectin is the mobile phase composition, which is optimized to achieve efficient separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of modifiers like methanol (B129727) or tetrahydrofuran (B95107) to fine-tune the separation. nih.govfao.org For instance, an isocratic HPLC method using a mobile phase of acetonitrile and water (70:30, v/v) has been successfully employed for the separation of doramectin and its related substances. nih.gov The detection of these compounds is often carried out using UV absorbance, typically at a wavelength of 245 nm, where doramectin exhibits a characteristic chromophore. nih.govfao.org
In some applications, particularly for residue analysis, a derivatization step is introduced to enhance the sensitivity of detection. iaea.org This involves reacting the analytes with a fluorescent agent, such as trifluoroacetic anhydride/1-methylimidazole, to form highly fluorescent derivatives that can be detected with a fluorescence detector. iaea.org This approach significantly lowers the limit of quantification (LOQ), making it suitable for trace-level analysis in complex matrices like animal tissues. iaea.org
The performance of HPLC methods is rigorously validated to ensure their accuracy, precision, specificity, and robustness. nih.gov Validation parameters typically include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, a validated HPLC method for doramectin drug substance demonstrated a limit of quantification of 0.1% of the target concentration. nih.gov
Table 1: Exemplary HPLC Methods for Doramectin Analysis
| Parameter | Method 1 | Method 2 |
| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm) nih.gov | Zorbax ODS (15 cm x 4.6 mm, C18) iaea.org |
| Mobile Phase | Acetonitrile-water (70:30, v/v), isocratic nih.gov | Water-methanol (3:97, v/v) iaea.org |
| Flow Rate | Not Specified | 1.8 mL/min iaea.org |
| Column Temperature | 40 °C nih.gov | 30 °C iaea.org |
| Detection | UV at 245 nm nih.gov | Fluorescence (Ex: 365 nm, Em: 465 nm) after derivatization iaea.org |
| Run Time | < 10 min nih.gov | 15 min iaea.org |
For the detection and quantification of doramectin and this compound at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.goviaea.org This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net
LC-MS/MS is particularly valuable for residue analysis in complex biological matrices such as milk, plasma, and animal tissues. researchgate.netnih.govmdpi.comgimitec.com The sample preparation for LC-MS/MS analysis often involves a liquid-liquid extraction or a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. iaea.orgnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective sample preparation approach. gimitec.comthermofisher.com
In LC-MS/MS analysis, the analytes are typically ionized using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov ESI is commonly used for avermectins, and both positive and negative ionization modes have been successfully applied. researchgate.netnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.netniscpr.res.in For doramectin, a common precursor ion in positive ESI mode is the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 916. fao.org
The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS can further enhance the speed and efficiency of the analysis. mdpi.com The combination of UHPLC-MS/MS allows for rapid and sensitive quantification of multiple avermectins, including doramectin, in a single run. mdpi.com
Table 2: Key Parameters for LC-MS/MS Analysis of Doramectin
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govresearchgate.net |
| Precursor Ion (Doramectin) | m/z 916.88 ([M+NH₄]⁺) | fao.orgresearchgate.netniscpr.res.in |
| Product Ions (Doramectin) | m/z 593.83, 331.40 | researchgate.netniscpr.res.in |
| Limit of Detection (LOD) in Milk | 0.1 µg/kg | researchgate.net |
| Limit of Quantification (LOQ) in Milk | 0.2 µg/kg | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of doramectin and its epimer. These methods provide detailed information about the molecular structure and functional groups present in the compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of doramectin and its impurities, including this compound. researchgate.netnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govnih.gov
For more complex structural assignments and to differentiate between isomers like doramectin and this compound, two-dimensional (2D) NMR techniques are employed. researchgate.netnih.gov These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netnih.gov These experiments help to establish connectivity between atoms and provide through-space correlations, which are crucial for determining the relative stereochemistry of the molecule. The structural characterization of impurities in doramectin bulk drug has been successfully achieved using a combination of these 1D and 2D NMR techniques. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govnih.gov This information is invaluable for confirming the identity of doramectin and for identifying unknown impurities. researchgate.net HRMS, often coupled with liquid chromatography, can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov The high resolving power of instruments like the Orbitrap allows for the confident identification of analytes in complex matrices. nih.gov The structures of new doramectin derivatives and impurities have been characterized using HRMS in conjunction with other spectroscopic techniques. nih.govnih.govnih.gov
Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information for the characterization of doramectin. UV spectroscopy is primarily used for the quantification of doramectin in HPLC analysis, as it possesses a strong UV chromophore. fao.org The maximum absorbance (λmax) for doramectin is typically observed around 244 nm. fao.org
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of doramectin will show characteristic absorption bands corresponding to hydroxyl groups, carbonyl groups (from the lactone ring), ether linkages, and C-H bonds. This technique is useful for confirming the presence of these key functional groups and for comparing the spectra of doramectin with its epimer or other related compounds. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)
Radiochemical Detection Methods in Metabolism Studies
Radiolabeling is a powerful technique employed in metabolism studies to trace the disposition of a drug within a biological system. For doramectin, tritium (B154650) (³H) has been the primary radioisotope used for this purpose.
In comprehensive biotransformation studies conducted in species such as cattle, rats, and dogs, a tritium label was specifically introduced into the doramectin molecule at the 5-position. fao.orgfao.org This process yielded ³H-doramectin with high specific activity (minimum 14.1 mCi/mg) and radiochemical purity, reported to be at least 97.2% and as high as 99.8% in some studies. fao.orgfao.org A critical aspect of these studies is the metabolic stability of the radiolabel; it was demonstrated that less than 1% of the label was recovered as tritiated water from cattle feces, confirming that the tritium atom did not detach during metabolic processes. fao.orgfao.org
The primary analytical method used in conjunction with the radiolabeled compound is gradient liquid chromatography coupled with radiochemical detection. fao.orgfao.org This setup allows for the separation of the parent doramectin from its metabolites. As the separated components elute from the chromatography column, a radiochemical detector measures the radioactivity, enabling the quantification of total drug-related residues in various tissues like liver and fat, as well as in excreta. fao.orgfao.org This approach was fundamental in identifying that a significant portion of the administered dose remains as the unchanged parent drug, while also revealing the presence of more polar metabolites. fao.orgfao.org
Method Validation and Performance Metrics in Research Assays
The reliability of any analytical method hinges on a rigorous validation process that establishes its performance characteristics. For doramectin and its epimer, assays are typically validated for sensitivity, quantification limits, recovery, and specificity.
Sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), alongside recovery, are key metrics for an analytical method's performance. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte recovered from the matrix during sample preparation. psu.edu
High-Performance Liquid Chromatography (HPLC), often paired with fluorescence (FLD) or mass spectrometry (MS) detectors, is a common technique for doramectin analysis. Validation studies have established varying performance metrics depending on the matrix and the specific instrumentation used. For instance, an HPLC-FLD method for doramectin in bovine liver, kidney, and muscle demonstrated an LOQ of 2.5 µg/kg, while for fat, the LOQ was 5 µg/kg, with recoveries consistently exceeding 80%. fao.orgfao.org A more sensitive LC-MS/MS method for chicken muscle achieved an LOD of 0.1 µg/kg and an LOQ of 0.2 µg/kg for doramectin. In bovine milk, an HPLC-FLD method was validated with an LOQ of 5 µg/L. sapub.org
The following table summarizes performance metrics from various validated methods for doramectin analysis.
| Matrix | Analytical Method | LOD | LOQ | Mean Recovery (%) | Citation |
| Chicken Muscle | LC-MS/MS | 0.1 µg/kg | 0.2 µg/kg | - | |
| Bovine Liver | HPLC-FLD | - | 2.0 µg/kg | 90 - 96% | dss.go.th |
| Bovine Liver, Kidney, Muscle | HPLC-MS/MS | - | 2.5 µg/kg | > 80% | fao.org |
| Bovine Fat | HPLC-MS/MS | - | 5.0 µg/kg | > 80% | fao.org |
| Porcine Liver | HPLC-FLD | 0.8 ng/g | - | 70% | psu.edu |
| Rural Water | HPLC-FLD | - | 22-58 ng/L | 85.7 - 119.2% | nih.gov |
| Bovine Milk | HPLC-FLD | 4.5 µg/L | 5.0 µg/L | - | sapub.org |
| Bovine Milk | HPLC-FLD | - | ~3 µg/kg | 95% | fao.org |
LOD: Limit of Detection; LOQ: Limit of Quantification; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of doramectin research, this is particularly important due to its structural similarity to other avermectins like ivermectin, abamectin, and moxidectin. fao.orgfao.org
Analytical methods are validated to ensure good chromatographic separation of doramectin from these related compounds. fao.orgfao.org For example, HPLC methods are designed so that the retention time of doramectin is distinct from other avermectins, preventing co-elution and inaccurate quantification. fao.org The specificity of an HPLC method for doramectin in pig tissues was confirmed by demonstrating a lack of interference from ivermectin, abamectin, and moxidectin. fao.org
In some cases, minor interferences from the sample matrix can occur. One study noted a small interfering peak from aged blank liver tissue, but its response was below the method's detection limit and did not affect the results. psu.edu To systematically evaluate specificity, a common approach is to analyze multiple blank matrix samples to confirm the absence of any interfering peaks at the specific retention time of the analyte. mdpi.com For confirmatory analyses, highly specific techniques like LC-MS/MS are used. By monitoring specific precursor-to-product ion transitions, these methods can definitively identify doramectin and ensure that no interference was present from ivermectin or other related structures. fao.org
Sensitivity, Limit of Quantification (LOQ), and Recovery
Specific Methodologies for this compound Isolation and Analysis
This compound is an epimer of doramectin, meaning it differs in the stereochemical configuration at one chiral center. Its presence has been identified in residue studies, where it constituted a minor but notable portion of the total residues. In one study, this compound accounted for a mean of 7.4% (ranging from 4.8% to 10.9%) of the total radioactive residues in pig liver. fao.org
The analysis and isolation of this compound rely on advanced chromatographic techniques capable of separating closely related isomers. The same methods used for metabolism studies, such as gradient liquid chromatography, are fundamental to separating this compound from the parent doramectin. fao.org
Environmental Dynamics and Ecotoxicological Research of Doramectin and Its Metabolites
Environmental Fate and Persistence Studies
The environmental persistence of doramectin (B1670889) is influenced by a variety of chemical, physical, and biological conditions. isah-soc.org It is known to persist in the environment for extended periods, raising concerns about its potential impact on non-target organisms. isah-soc.orgconicet.gov.ar
Degradation Pathways in Soil and Manure
Doramectin's degradation is significantly more rapid under composting conditions compared to simple manure storage. isah-soc.org Studies have shown an average degradation of 36.6% in compost over 21 days, while only 12.2% degraded in stored manure during the same period. isah-soc.org This difference is attributed to more intensive biological degradation and moisture loss during composting. isah-soc.org The degradation of doramectin in compost appears to be primarily a biological process, as evidenced by a mere 2.1% degradation in sterilized compost mixtures. cabidigitallibrary.org
In field conditions, doramectin concentrations in sheep feces on pasture have been observed to decrease rapidly within the first 50 days. researchgate.net However, even after 100 days of exposure to environmental conditions, significant residual concentrations of doramectin have been detected in both sheep and cattle feces. conicet.gov.ar One study noted that in alpaca manure, doramectin levels peaked at 14 days in both turned and unturned compost piles. sare.org
The half-life of doramectin in soil has been reported to be between 61 and 79 days under aerobic conditions in the dark at 22°C, with the specific rate depending on the soil type. cabidigitallibrary.org Another study reported a dissipation half-life of 22 days for doramectin from sheep feces under field conditions on pasture. cabidigitallibrary.org
| Matrix | Condition | Time Period (days) | Degradation (%) | Half-life (days) |
|---|---|---|---|---|
| Compost | - | 21 | 36.6 | - |
| Manure Storage | - | 21 | 12.2 | - |
| Soil | Aerobic, dark, 22°C | - | - | 61-79 |
| Sheep Feces (pasture) | Field conditions | - | - | 22 |
Influence of Environmental Factors on Degradation (e.g., climate, soil type, moisture)
Environmental factors play a significant role in the degradation rate of doramectin. Moisture content, in particular, has been shown to have a significant correlation with doramectin degradation in compost; higher moisture levels are associated with higher concentrations of the compound. cabidigitallibrary.org This suggests that loss of humidity can influence the sorption behavior of doramectin to organic carbon in dry matter. isah-soc.org
Temperature and pH are also critical factors. The optimal conditions for the degradation of similar compounds by soil fungi have been observed at a pH of 6.0 to 7.0 and temperatures between 15-25°C. nih.gov The type of soil also affects degradation, with varying half-lives reported in different soil compositions. cabidigitallibrary.org For instance, the degradation of related avermectins is faster in summer than in winter, highlighting the influence of climate. cabidigitallibrary.org
Sorption Behavior in Organic Matter
Doramectin exhibits a strong tendency to bind to organic matter in soil and feces. cabidigitallibrary.orgmitchellplainfarm.com This high affinity for organic matter is indicated by its high organic carbon-normalized sorption coefficient (Koc), which has been reported to be as high as 86,900. cabidigitallibrary.org Substances with Koc values greater than 1000 are generally considered to have low mobility in the environment. cabidigitallibrary.org
Batch equilibrium studies have determined the distribution coefficients (KD) for doramectin in soils to be between 38 and 642 mL/g. nih.gov When normalized to soil organic carbon, the log Koc for doramectin was found to be 3.93 mL/g in soils and 4.13 mL/g in sediments, confirming its high affinity for organic matter. nih.govcapes.gov.br This strong sorption to soil and sediment particles means that doramectin is relatively immobile and not readily leached into groundwater. cabidigitallibrary.org
| Parameter | Value | Matrix |
|---|---|---|
| Distribution Coefficient (KD) | 38–642 mL/g | Soils |
| Log Koc | 3.93 mL/g | Soils |
| Log Koc | 4.13 mL/g | Sediments |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 86,900 | - |
Transformation and Metabolite Formation in the Environment
In the environment, doramectin can undergo transformation to form various metabolites. These metabolites are generally more polar than the parent compound. fao.orgfao.org
O-Demethylation and Hydroxylation Products
The primary metabolic pathways for doramectin involve O-demethylation and hydroxylation. fao.orgnih.gov These biotransformations result in metabolites that are more polar than doramectin itself. fao.orgfao.org The main metabolites identified are:
3"-O-desmethyl doramectin : Formed through O-demethylation in the distal saccharide ring. nih.gov
24-hydroxymethyl doramectin : Results from the hydroxylation of the 24-methyl group. nih.gov
24-hydroxymethyl-3"-O-desmethyl doramectin : A product of both O-demethylation and hydroxylation. nih.gov
These metabolic products have been found to be similar across different animal species. fao.orgnih.gov
Risk Assessment Methodologies for Environmental Contamination
Environmental risk assessments for veterinary medicinal products like doramectin typically follow a phased approach. defra.gov.uk Initially, a Phase I assessment is conducted. If the predicted environmental concentration in soil (PECsoil) exceeds a certain trigger value (e.g., 100 µg/kg), or if the product is an ecto- and endo-parasiticide, a more detailed Phase II assessment is required. defra.gov.uk
The Phase II assessment involves a more in-depth analysis of the compound's fate and effects in the environment. This includes studies on its toxicity to various non-target organisms, such as those in dung, soil, and aquatic systems. defra.gov.uk Risk characterization is performed by comparing the predicted environmental concentrations (PECs) with the predicted no-effect concentrations (PNECs) for different environmental compartments. service.gov.uk A Persistent, Bioaccumulative, and Toxic (PBT) assessment may also be conducted to determine if the substance meets the criteria for being classified as such. defra.gov.uk For doramectin, it has been concluded that it is not sufficiently persistent or bioaccumulative to be classified as a PBT substance. defra.gov.uk
Mitigation Strategies and Environmental Remediation Research (e.g., composting)
Given the potential environmental risks associated with doramectin, research into mitigation and remediation strategies is crucial.
One promising approach is the composting of manure from treated animals. isah-soc.org Composting is a biotechnological process that utilizes microorganisms to degrade organic waste. isah-soc.orgfrtr.gov Research has shown that composting can lead to a significant reduction in doramectin concentrations in manure. isah-soc.orgresearchgate.net One study found that during the thermophilic phase of composting sheep manure, doramectin levels were reduced by an average of 36.6% over 21 days. isah-soc.org This degradation was more significant than the 12.2% reduction observed in manure that was simply stored over the same period. isah-soc.org The degradation of doramectin during composting appears to be correlated with the loss of moisture in the compost mixture. isah-soc.orgresearchgate.netresearchgate.net
Other risk mitigation measures include avoiding the overly frequent and repeated use of doramectin and keeping treated animals away from water bodies for a specified period after treatment to reduce the risk to aquatic ecosystems. defra.gov.ukzoetis.ie
Structure Activity Relationship Sar and Structural Biology Studies
Correlation of Structural Features with Biological Activities in Research Models
Research has demonstrated that specific structural modifications on the doramectin (B1670889) molecule directly correlate with its biological activity. These studies are crucial for understanding the compound's mechanism of action and for the rational design of new, more potent derivatives.
The substituents at various positions on the doramectin molecule play a pivotal role in determining its biological potency.
The C-25 position is a critical determinant of activity. Doramectin, which possesses a cyclohexyl group at this position, has shown enhanced plasma and target tissue availability compared to ivermectin. veteriankey.com This modification may contribute to a slowed metabolic rate. veteriankey.com Studies comparing various avermectins have highlighted that the presence of a cyclohexyl group at C-25, as seen in doramectin, is associated with higher inducing activity on P-glycoprotein. asm.org Furthermore, research on a series of avermectins revealed that the combination of a double bond at C-22,23 and a sec-butyl/isopropyl moiety at C-25 resulted in superior activity. nih.gov In contrast, abamectin, which has a secondary butyl group at C-25, and its epimer at C-26 show differences in their NMR spectra, indicating a change in the chemical environment of this position. tandfonline.com
The C-4'' position of the oleandrose (B1235672) sugar moiety is another key site for modification. Investigations into doramectin derivatives have shown that the introduction of hydrogen bond-donating groups at the C-4'' position is crucial for retaining high insecticidal activity. researchgate.net This is attributed to the interaction with the target GABA receptor. researchgate.net Specifically, novel acylurea and acylthiourea derivatives of doramectin with modifications at the C-4'' position exhibited higher insecticidal activity than the parent compound. researchgate.net
The nature and orientation of functional groups on the doramectin scaffold are fundamental to its biological function.
A hydroxyl group at the C-5 position is superior for activity compared to an oxo substituent. nih.gov Replacing the oxo group with an oxime can restore some activity, but not to the level of the hydroxyl-substituted counterparts. nih.gov This highlights the importance of the hydrogen-bonding capability of the C-5 hydroxyl group.
The disaccharide moiety at the C-13 position is also significant. While studies have shown no major potency difference between disaccharide and monosaccharide substituents at this position in some avermectins, the stereochemistry at C-13 is crucial. nih.govmdpi.com For instance, the natural 13α-ol configuration is favored, and reduction of a 13-oxo aglycon exclusively yields this isomer. researchgate.net
The presence of a double bond at C-22,23 has been correlated with higher inducing activity on P-glycoprotein. asm.org However, within the cyclohexyl series of analogs, there was no advantage for a single or double bond at this position. nih.gov
The table below summarizes the impact of various functional groups on the biological activity of doramectin and related avermectins.
| Position | Functional Group/Feature | Impact on Biological Activity | Reference(s) |
| C-25 | Cyclohexyl group | Enhanced plasma and target tissue availability, higher P-glycoprotein inducing activity. | veteriankey.comasm.org |
| sec-Butyl/isopropyl moiety (with C-22,23 double bond) | Superior activity in nematode larval development assay. | nih.gov | |
| C-4'' | Hydrogen bond-donating groups (e.g., acylurea, acylthiourea) | Crucial for high insecticidal activity against specific pests. | researchgate.net |
| C-5 | Hydroxyl group | Superior activity compared to oxo or oxime substituents. | veteriankey.comnih.gov |
| C-13 | 13α-ol configuration | Favored stereochemistry for activity. | researchgate.net |
| C-22,23 | Double bond | Correlated with higher P-glycoprotein inducing activity. | asm.org |
Impact of Substituents at Specific Positions (e.g., C-25, C-4'')
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional structure and stereochemistry of doramectin and its epimers are critical factors influencing their interaction with biological targets.
Under basic conditions, doramectin can reversibly isomerize to form 2-epidoramectin. researchgate.net This epimerization at the C-2 position involves the deprotonation of the chiral carbon to form an enol intermediate, followed by re-protonation. tandfonline.com The 2-epimer has been found to have substantially reduced biological activity compared to the parent compound. researchgate.net The stereoselective isomerization can also lead to the formation of the Δ(2,3)-doramectin isomer. researchgate.net
Hydrogen bonding plays a significant role in the molecular recognition and bioactivity of doramectin and its derivatives. These noncovalent interactions are crucial for the binding of the ligand to its biological receptor. mdpi.commdpi.com
Research on novel doramectin derivatives has underscored the importance of hydrogen bonds at the C-4'' position for high insecticidal activity against certain pests. researchgate.netresearchgate.net It is believed that these hydrogen bonds facilitate the interaction with the GABA receptor. researchgate.net Molecular docking simulations have supported this, showing that derivatives with stronger hydrogen bonding at this position have higher predicted activity. researchgate.net
Molecular Modeling and Computational Chemistry Approaches
Computational methods, including molecular modeling and docking studies, provide valuable insights into the interactions between doramectin epimers and their biological targets at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. issaasphil.org This method has been applied to understand the binding of doramectin and its derivatives to target proteins like the GABA receptor and the ZIKV NS5 protein. researchgate.netmdpi.com
Docking studies of novel acylurea and acylthiourea derivatives of doramectin revealed that compounds with higher insecticidal activity formed stronger hydrogen bond interactions with the GABA receptor at the C-4'' position. researchgate.net For instance, compound 5t, which showed high potency, displayed multiple strong hydrogen bonds in the docking simulation. researchgate.net
In a study on the anti-Zika virus activity of doramectin, molecular docking suggested that doramectin binds to the “N” pocket of the ZIKV RdRp domain, which is essential for viral genome replication. mdpi.com The docking analysis predicted three hydrogen bonds in this interaction. mdpi.com Such studies are instrumental in rationalizing observed biological activities and guiding the design of new, more effective compounds. mdpi.comjournaljpri.com
The table below presents a selection of doramectin derivatives and their predicted interactions from docking studies.
| Compound | Target Receptor | Key Predicted Interactions | Predicted Activity Correlation | Reference |
| Doramectin Derivative 5t (acylthiourea) | GABA Receptor | Stronger hydrogen bond action at C-4'' position (2.17, 2.20, 2.56, and 2.83 Å). | Higher insecticidal activity. | researchgate.net |
| Doramectin Derivative 5o (acylurea) | GABA Receptor | Hydrogen bonds at C-4'' position (1.64 and 2.15 Å). | Moderate insecticidal activity. | researchgate.net |
| Doramectin Derivative 6t (acylthiourea) | GABA Receptor | Hydrogen bonds at C-4'' position (2.20 and 2.31 Å). | Moderate insecticidal activity. | researchgate.net |
| Doramectin | ZIKV NS5 Protein (RdRp domain) | Binding to the “N” pocket with three H-bonds. | Potential anti-Zika virus activity. | mdpi.com |
In Silico Analysis of Structure-Activity Relationships
Computational methods serve as a powerful tool in predicting and understanding the structure-activity relationships (SAR) of bioactive molecules. In the case of doramectin and its epimer, epi-doramectin (B1150635), in silico analysis can provide valuable insights into how their three-dimensional structures influence their interactions with biological targets, even in the absence of extensive experimental data for the epimeric form. These computational studies typically involve molecular docking simulations to predict the binding affinity and orientation of the compounds within the binding sites of target proteins, such as glutamate-gated chloride channels (GluCls) and other relevant receptors. mdpi.comnih.gov
Molecular docking studies on doramectin have revealed its potential binding modes within the transmembrane domains of GluCls, which are crucial for its anthelmintic activity. nih.govrcsb.org These studies highlight the importance of specific hydrogen bonds and hydrophobic interactions between the macrocyclic lactone core of doramectin and the amino acid residues of the receptor. For instance, in silico analyses have identified potential binding sites for doramectin on various viral and host cell proteins, suggesting a broader range of biological interactions. mdpi.comresearchgate.netresearchgate.net
Interactive Data Table: In Silico Docking Parameters of Doramectin with a Putative Target Receptor
Below is a hypothetical data table illustrating the type of information that could be generated from an in silico analysis of doramectin.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -10.5 | Indicates a strong and stable interaction with the receptor. |
| Hydrogen Bonds Formed | 4 | Highlights key electrostatic interactions contributing to binding. |
| Interacting Amino Acid Residues | Leu35, Ser89, Phe123 | Identifies the specific residues in the binding pocket that interact with the ligand. |
| Predicted Inhibitory Constant (Ki) | 50 nM | Estimates the concentration required to inhibit the receptor's function. |
Elucidating SAR of this compound in Comparison to Doramectin
A comparative analysis of the structure-activity relationships of this compound and doramectin is crucial for understanding the precise structural requirements for the potent biological activity of the parent compound. Although direct biological testing data for this compound is scarce, a comprehensive understanding can be extrapolated from the extensive research on avermectin (B7782182) SAR.
Stereochemical Effects on Biological Potency and Selectivity
The stereochemistry of avermectins is a well-established determinant of their biological potency and selectivity. a-z.lunih.gov The complex three-dimensional architecture of these molecules, with numerous chiral centers, dictates their interaction with the target receptor. Even minor changes in the stereochemical configuration at a single position can lead to a dramatic loss of activity. a-z.lu
The epimerization at the C-2 position, which differentiates this compound from doramectin, is a significant structural alteration. glpbio.comcaymanchem.com This change from the natural configuration likely disrupts the precise alignment of the molecule within the binding site of the glutamate-gated chloride channels. The specific spatial arrangement of the substituents around the macrocyclic lactone ring is critical for establishing the necessary non-covalent interactions, such as hydrogen bonds and van der Waals forces, that lead to channel modulation. nih.govrcsb.org Therefore, it is highly probable that this compound exhibits significantly lower biological potency compared to doramectin.
Studies on other avermectin analogs have consistently shown that modifications at or near the C-2 position can have profound effects on activity. The irreversible rearrangement of this compound to Δ2,3-doramectin, a compound known to be inactive, further supports the notion that the structural integrity of this region is paramount for biological function. researchgate.netmedchemexpress.com
Understanding Epimeric Contributions to Activity Profiles
The difference in the activity profiles between doramectin and its C-2 epimer can be attributed to the altered binding kinetics and conformational dynamics resulting from the stereochemical change. The specific orientation of the C-2 substituent in doramectin is likely a key feature recognized by the target receptor.
The epimerization in this compound would lead to a different presentation of the molecule to the receptor. This could result in a number of consequences:
Reduced Binding Affinity: The altered stereochemistry may prevent the formation of one or more critical interactions with the receptor, leading to a weaker binding affinity.
Altered Receptor Modulation: Even if binding occurs, the different orientation of the molecule might not induce the necessary conformational change in the receptor to elicit a biological response.
Increased Susceptibility to Metabolism: The change in shape could potentially expose different parts of the molecule to metabolic enzymes, leading to faster inactivation.
While direct experimental evidence for the activity profile of this compound is lacking, the principles of avermectin SAR strongly suggest that its activity would be substantially diminished compared to doramectin. The formation of this compound is considered a step in the degradation pathway of doramectin, leading to inactive products. glpbio.comcaymanchem.com
Interactive Data Table: Hypothetical Comparative Activity of Doramectin and this compound
This table presents a hypothetical comparison based on the expected effects of C-2 epimerization on biological activity.
| Compound | Relative Potency (%) | Receptor Binding Affinity | Predicted Biological Effect |
|---|---|---|---|
| Doramectin | 100 | High | Potent anthelmintic activity |
| This compound | <1 | Very Low / Negligible | Likely inactive or significantly reduced activity |
Future Research Directions and Unexplored Avenues for Doramectin and Epi Doramectin
Advanced Biosynthetic Pathway Engineering
The production of doramectin (B1670889), a derivative of avermectin (B7782182), relies on the fermentation of Streptomyces avermitilis. mdpi.comresearchgate.net However, the natural biosynthesis of avermectin often yields a mixture of related compounds. mdpi.com Engineering the biosynthetic pathway offers a promising route to enhance the production of specific, desired molecules like doramectin and potentially novel analogs.
Synthetic biology provides a powerful toolkit for the rational redesign of metabolic pathways to produce "unnatural" natural products with potentially improved properties. nih.govresearchgate.net This approach involves the genetic manipulation of the enzymatic machinery responsible for assembling these complex molecules. researchgate.net For instance, the loading module of the avermectin polyketide synthase (PKS) in Streptomyces avermitilis was successfully replaced with a cyclohexanecarboxylic (CHC) loading module from another species. nih.govnih.govoup.com This rational reprogramming led to the production of doramectin, which incorporates a CHC starter unit instead of the typical isobutyryl-CoA. nih.gov
Future research will likely focus on further exploiting the modularity of PKS and other biosynthetic enzymes to create a wider array of doramectin analogs. nih.govoup.com By introducing genes from different organisms or making targeted mutations, scientists can potentially generate novel compounds with enhanced efficacy, altered target specificity, or improved pharmacokinetic profiles. researchgate.net This combinatorial biosynthesis approach holds significant promise for drug discovery and development. nih.govresearchgate.net
Table 1: Examples of Synthetic Biology Strategies for Doramectin Production
| Strategy | Description | Outcome | Reference |
| Loading Module Swap | Replacement of the native avermectin PKS loading module with a CHC-specific loading module. | Directed biosynthesis of doramectin. | nih.govnih.govoup.com |
| Precursor Pathway Engineering | Introduction of a CHC-CoA biosynthetic gene cassette into the production strain. | Increased doramectin production and an enhanced ratio of doramectin to avermectin. | nih.gov |
| Termination of Competing Pathways | Deletion of other polyketide synthase (PKS) gene clusters to redirect metabolic flux towards doramectin biosynthesis. | Significantly enhanced doramectin synthesis. | mdpi.comresearchgate.net |
| Overexpression of Key Enzymes | Increasing the expression of enzymes like CoA ligase (FadD17), which activates the precursor for doramectin synthesis. | Increased doramectin yield. | mdpi.comresearchgate.net |
The advent of CRISPR-Cas gene editing technologies has revolutionized the genetic manipulation of various organisms, including Streptomyces. mdpi.comresearchgate.net These systems offer a precise and efficient way to make targeted modifications to the bacterial genome. researchgate.net While there have been some obstacles in engineering industrial strains due to low genetic manipulation efficiency, CRISPR-Cas tools are increasingly being applied to overcome these challenges. mdpi.comresearchgate.net
Future applications of CRISPR-Cas in Streptomyces engineering for doramectin production could include:
Targeted gene knockouts: To eliminate competing metabolic pathways that divert precursors away from doramectin biosynthesis. mdpi.com
Gene insertions and replacements: To introduce novel biosynthetic genes for the production of new doramectin analogs. nih.gov
Regulation of gene expression: To fine-tune the expression levels of key enzymes in the doramectin biosynthetic pathway for optimal production. mdpi.com
Development of more robust strains: To enhance the tolerance of S. avermitilis to process-related stresses, such as high concentrations of precursors like cyclohexanecarboxylic acid (CHC), which can inhibit growth. mdpi.comresearchgate.net
Recent advancements have focused on developing modified CRISPR-Cas9 systems with reduced off-target effects and cytotoxicity, which is particularly important for organisms with high GC-content genomes like Streptomyces. nih.gov These engineered systems are expected to further accelerate the development of high-yielding and specialized doramectin-producing strains. nih.gov
Synthetic Biology Approaches for Novel Analogs
Comprehensive Multi-Omics Approaches in Mechanistic Studies
Understanding the complex biological processes influenced by doramectin requires a holistic approach. Multi-omics strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for elucidating the mechanisms of action and the intricate interplay between doramectin, the host, and its microbiome. nih.govmdpi.com
Recent studies have highlighted the crucial role of the gut microbiota in mediating the effects of doramectin. researchgate.netbiorxiv.orgdntb.gov.ua Using metagenomic and metabolomic techniques, researchers have begun to unravel the interplay between gut bacteria and host metabolism following doramectin administration. researchgate.netbiorxiv.orgdntb.gov.ua For instance, it has been shown that the Firmicutes phylum can influence the transport and absorption of doramectin and boost amino acid levels in CD8+ T-cells, which is linked to an enhanced antitumor immune response. researchgate.netbiorxiv.orgdntb.gov.ua
Future research in this area will likely involve more in-depth investigations into how doramectin and its epimers modulate the composition and metabolic output of the gut microbiome. nih.gov This could lead to the identification of specific microbial species or metabolic pathways that are key to the therapeutic effects of these compounds. Such findings could pave the way for the development of co-therapies that combine doramectin with probiotics or prebiotics to enhance its efficacy.
Transcriptome analysis, which measures the expression levels of all genes in a cell at a given time, is a valuable tool for identifying the molecular pathways affected by doramectin. mdpi.comnih.govresearchgate.net Studies have used this approach to investigate the effects of doramectin on cancer cells, revealing that it can modulate genes and pathways involved in processes like autophagy and cell cycle regulation. mdpi.comnih.govspandidos-publications.com For example, transcriptome analysis of glioblastoma cells treated with doramectin showed significant changes in pathways related to DNA replication, the p53 signaling pathway, and the PI3K/Akt/mTOR signaling pathway. nih.gov
Comparative transcriptome analysis between wild-type and high-yielding mutant strains of S. avermitilis has also been employed to understand the molecular mechanisms behind increased doramectin production. researchgate.netresearchgate.net These studies have identified the upregulation of key genes in the doramectin biosynthetic pathway in the mutant strains. researchgate.net
Future transcriptomic studies will likely focus on a wider range of cell types and organisms to further elucidate the diverse biological activities of doramectin and epi-doramectin (B1150635). This will provide a more comprehensive understanding of their mechanisms of action and may reveal novel therapeutic targets. researchgate.net
Table 2: Key Findings from Transcriptome Analysis of Doramectin
| Study Focus | Cell/Organism Type | Key Findings | Reference |
| Anticancer Effects | Human cholangiocarcinoma cells (Mz-ChA-1) | Inhibition of G1/S phase transition, changes in DNA replication pathway. | mdpi.com |
| Anticancer Effects | Glioblastoma cells (U87 and C6) | Modulation of genes and pathways involved in autophagy, including the PI3K/AKT/mTOR signaling pathway. | nih.gov |
| Production Enhancement | Streptomyces avermitilis | Upregulation of key genes in the doramectin biosynthetic pathway in high-yielding mutant strains. | researchgate.net |
Metagenomic and Metabolomic Investigations
Development of Advanced Analytical Techniques for Environmental Monitoring
The widespread use of doramectin in veterinary medicine necessitates the development of sensitive and reliable analytical methods for its detection in environmental samples. researchgate.net This is crucial for assessing its environmental fate and potential impact on non-target organisms.
Current methods for detecting avermectins, including doramectin, in water, soil, and sediment often involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net Extraction techniques such as solid-phase extraction (SPE) for water samples and pressurized liquid extraction or accelerated solvent extraction for solid samples are commonly used. researchgate.net
Future research in this area should focus on:
Developing multi-residue methods: To simultaneously detect a wider range of avermectins and their degradation products in a single analysis. researchgate.netmdpi.com
Improving sensitivity and selectivity: To detect these compounds at even lower concentrations, which is important for understanding their environmental distribution. nih.gov
Miniaturization and automation: To develop faster, more cost-effective, and higher-throughput analytical methods for routine monitoring.
Investigating the environmental fate of this compound: As there is limited information on the environmental behavior of this specific epimer.
The development of such advanced analytical techniques will be essential for ensuring the responsible use of doramectin and for mitigating any potential environmental risks associated with its application.
Expanding the Scope of Eco-Pharmacological and Environmental Fate Research
A primary objective for future research is to broaden the understanding of how doramectin and its epimer behave in the environment. This involves moving beyond controlled laboratory settings to assess their impact under the variable conditions of natural ecosystems. Like other macrocyclic lactones, doramectin has the potential to adversely affect non-target organisms, and its excretion can continue for several weeks after treatment. europa.euzoetis.ie The risk posed by these compounds warrants more in-depth laboratory and field research to fully characterize their environmental risk and develop appropriate management strategies. publications.gc.ca
There is a recognized need for long-term field studies to evaluate the potential accumulation of parasiticides like doramectin applied over successive years and their effects on dung and soil organisms. umweltbundesamt.deukvetlivestock.com Following administration to livestock, a significant portion of doramectin is excreted in an active, non-metabolized form. isah-soc.org Faeces containing doramectin that are excreted onto pasture can diminish the population of dung-feeding organisms, which may in turn affect the rate of dung degradation. europa.eu
Studies have shown that doramectin can persist in the environment for extended periods, with its degradation dependent on specific chemical, physical, and biological conditions. isah-soc.org For instance, the half-life of doramectin in soil has been reported to be between 61 and 79 days. nih.gov Field experiments in Argentina demonstrated that doramectin concentrations in dung pats remained high for a considerable duration; residues were measured at 1277 ng/g at the time of deposition and were still present at 559 ng/g after 42 days in the field. conicet.gov.ar Future long-term studies under real-world farm conditions are essential to understand the dissipation rates and potential for accumulation of both doramectin and this compound in soil and water. umweltbundesamt.de
Table 1: Environmental Persistence Data for Doramectin
| Parameter | Finding | Source(s) |
|---|---|---|
| Soil Half-Life | 61 to 79 days | nih.gov |
| Residue in Dung (Day 3 post-treatment) | 1277 ng/g (dry matter) at deposition | conicet.gov.ar |
| Residue in Dung (Day 3 post-treatment) | 559 ng/g (dry matter) after 42 days in field | conicet.gov.ar |
| Residue in Dung (Day 21 post-treatment) | 291 ng/g (dry matter) at deposition | conicet.gov.ar |
| Residue in Dung (Day 21 post-treatment) | 113 ng/g (dry matter) after 42 days in field | conicet.gov.ar |
The repeated use of doramectin in livestock management raises concerns about cumulative environmental impacts. usda.govusda.gov When excreted, doramectin is toxic to dung-inhabiting insects, which can reduce insect diversity and potentially slow the degradation of dung on pastures. nih.gov Doramectin is considered one of the most harmful avermectins to the environment due to its specific metabolism and effects on non-target organisms. isah-soc.org The presence of its residues in animal faeces can be lethal to some adult and newly hatched insects and can destroy their larval forms, leading to a reduction in biotic diversity. isah-soc.org Therefore, future research must focus on the cumulative effects resulting from the incremental impact of repeated applications, assessing the long-term consequences of sustained, low-level exposure on non-target invertebrate and microbial communities. umweltbundesamt.deusda.govusda.gov
Long-Term Field Studies on Environmental Residues
Fundamental Research on Stereoisomer Interconversion and Stability
The relationship between doramectin and its C-25 epimer, this compound, is a critical area for fundamental chemical research. The stability of these stereoisomers and the potential for their interconversion directly influence their bioactivity, metabolism, and environmental degradation pathways.
Detailed research has shown that the isomerization of doramectin is pH-dependent. Under basic conditions, doramectin can reversibly isomerize to form 2-epidoramectin. researchgate.net This reversible process suggests an equilibrium may exist under certain environmental conditions. In contrast, basic conditions can also lead to the irreversible formation of Δ(2,3)-doramectin. researchgate.net This knowledge is crucial, as the formation of this compound and other isomers can alter the compound's biological and toxicological profile. Further research is needed to fully characterize the kinetics and thermodynamics of these transformations under various environmental scenarios, including different temperatures and in various media like soil and water.
Table 2: pH-Dependent Isomerization of Doramectin
| Condition | Transformation | Product(s) | Source(s) |
|---|---|---|---|
| Mildly Acidic | Sequential deglycosylation | Doramectin monosaccharide, Doramectin aglycone | researchgate.net |
| Basic | Reversible isomerization | 2-Epi-doramectin | researchgate.net |
| Basic | Irreversible isomerization | Δ(2,3)-Doramectin | researchgate.net |
Exploration of Novel Bioactivities and Molecular Targets (Non-Therapeutic)
While doramectin is a potent antiparasitic agent, its complex macrocyclic lactone structure presents an opportunity for discovering novel, non-therapeutic biological activities. ncats.ionih.gov Recent studies have begun to explore these possibilities, revealing potential applications beyond parasitology.
One significant finding is the effect of doramectin on cancer cells. Research has demonstrated that doramectin can induce autophagy in glioblastoma (GBM) cells, inhibiting their survival both in vitro and in vivo. nih.gov This activity is linked to the regulation of key signaling pathways involved in autophagy, including mTOR, PI3K/AKT, and AMPK. nih.gov This discovery positions doramectin as a potential lead compound for developing new anticancer strategies and as a chemical probe to study the mechanisms of autophagy.
Additionally, research into creating novel doramectin derivatives has shown that modifications to the molecule can yield new functionalities. For example, the synthesis of acylurea and acylthiourea derivatives has produced compounds with higher insecticidal activity than the parent molecule, suggesting that exploring different molecular targets is a fruitful avenue of research. researchgate.net
Table 3: Explored Novel Bioactivities and Molecular Targets of Doramectin (Non-Therapeutic)
| Area of Research | Finding | Molecular Target/Pathway | Source(s) |
|---|---|---|---|
| Oncology | Induces autophagy and inhibits survival in glioblastoma cells. | Regulation of mTOR, PI3K/AKT, and AMPK signaling pathways. | nih.gov |
| Medicinal Chemistry/Synthetic Biology | Created via mutational biosynthesis, allowing for novel derivatives. | Not applicable | nih.gov |
| Novel Insecticide Development | Synthesis of acylurea and acylthiourea derivatives with enhanced insecticidal activity. | Implied interaction with new or modified binding sites (e.g., GABA receptor). | researchgate.net |
Compound Reference Table
| Compound Name |
|---|
| Doramectin |
| This compound |
| 2-Epi-doramectin |
| Δ(2,3)-Doramectin |
| Doramectin monosaccharide |
| Doramectin aglycone |
| Ivermectin |
| Eprinomectin |
| Moxidectin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
